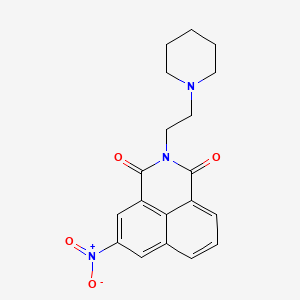

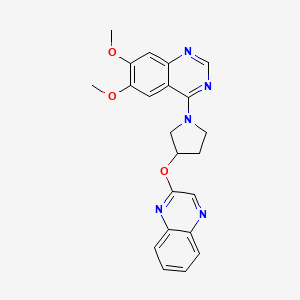

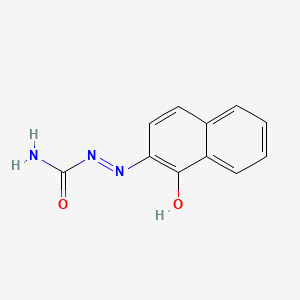

6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline

Overview

Description

PQ-10 is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10; Ki = 4 nM). It has >38-fold selectivity for PDE10 over a panel of 60 CNS-associated receptors, enzymes, and ion channels in vitro. Subcutaneous injection of PQ-10 (32 mg/kg) leads to increases in striatal cGMP and phosphorylation of cAMP response element binding protein (CREB) in murine striatum, known markers of in vivo PDE10 inhibition. PQ-10 at a dose of 0.3 mg/kg, p.o., reduces scopolamine- and MK-801-induced memory deficits in rats. PQ-10 also inhibits tumor cell growth with IC50 values of 0.29 and 0.22 mM for HCT116 and SW480 colon cancer cells, respectively.

PQ-10 is an inhibitor of PDE-10.

Scientific Research Applications

Antimalarial Activity

Research on quinazolines, including variants of 6,7-dimethoxyquinazoline, highlights their potential as antimalarial agents. A study involving the synthesis and evaluation of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines identified a compound exhibiting high antimalarial activity, suggesting promising leads for antimalarial drug development (Mizukawa et al., 2021).

Antihyperlipidemic Activity

6,7-Dimethoxyquinazoline derivatives have shown significant antihyperlipidemic activity, with certain compounds demonstrating notable effects in reducing serum cholesterol and triglyceride levels, and increasing serum HDL levels. This indicates their potential as antihyperlipidemic molecules (Kathiravan et al., 2016).

Antibacterial Activity

Pyrazol-1-ylquinoxalin-2(1H)-one derivatives, structurally related to quinazolines, have shown comparative antibacterial effects to streptomycin, highlighting the antimicrobial potential of quinazoline derivatives (Ajani et al., 2009).

Anti-tubercular Activity

A series of 4-anilinoquinolines and 4-anilinoquinazolines were identified as novel inhibitors of Mycobacterium tuberculosis, with certain compounds showing high potency and minimal toxicity. This suggests quinazolines' role in combating tuberculosis (Asquith et al., 2019).

Antitumor and Antimicrobial Activity

Novel 6,7-dimethoxyquinazoline derivatives synthesized for antitumor and antimicrobial screening showed that some compounds possess both anticancer and antimicrobial activities. This dual activity provides a basis for further investigation into the therapeutic potential of quinazolines (Kassab et al., 2016).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethoxybenzoic acid", "2-nitrobenzyl bromide", "2-bromo-3-quinoxalinol", "4-pyrrolidin-1-ylquinazoline", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzyl 2,3-dimethoxybenzoate by reacting 2,3-dimethoxybenzoic acid with 2-nitrobenzyl bromide in the presence of sodium hydroxide and acetic acid.", "Step 2: Reduction of 2-nitrobenzyl 2,3-dimethoxybenzoate to 2-amino-3-nitrobenzyl alcohol using sodium borohydride in ethanol.", "Step 3: Synthesis of 3-(2-amino-3-nitrobenzyloxy)quinoxalin-2-ol by reacting 2-bromo-3-quinoxalinol with 2-amino-3-nitrobenzyl alcohol in the presence of potassium carbonate and DMF.", "Step 4: Synthesis of 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline by reacting 4-pyrrolidin-1-ylquinazoline with 3-(2-amino-3-nitrobenzyloxy)quinoxalin-2-ol in the presence of acetic acid and diethyl ether.", "Step 5: Purification of the final product by recrystallization from ethanol and water." ] } | |

CAS No. |

927691-21-2 |

Molecular Formula |

C28H39N5O3 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline;ethane |

InChI |

InChI=1S/C22H21N5O3.3C2H6/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21;3*1-2/h3-6,9-11,13-14H,7-8,12H2,1-2H3;3*1-2H3/t14-;;;/m1.../s1 |

InChI Key |

OSKBYRRRSIJHLR-XJCLVHIMSA-N |

Isomeric SMILES |

CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC |

SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |

Canonical SMILES |

CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |

Appearance |

Solid powder |

| 927691-21-2 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PQ-10; PQ 10; PQ10; A844337; A-844337; A 844337; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)